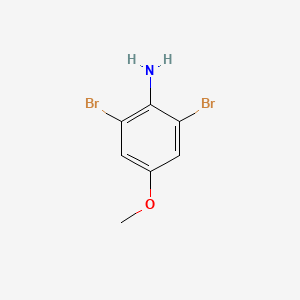

2,6-Dibromo-4-methoxyaniline

説明

General Significance of Haloanilines and Methoxy-Substituted Anilines in Organic Chemistry

Haloanilines, which are anilines substituted with one or more halogen atoms, are of particular importance in organic synthesis. nih.gov The presence of halogens provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are foundational in the synthesis of complex organic molecules. nih.gov

Methoxy-substituted anilines also play a crucial role in organic chemistry. The methoxy (B1213986) group, being an electron-donating group, activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. This property is strategically utilized to direct the introduction of other functional groups to specific positions on the aniline (B41778) ring. Furthermore, the methoxy group is a common feature in many biologically active compounds.

The combination of both halogen and methoxy substituents on an aniline ring, as seen in compounds like 2,6-Dibromo-4-methoxyaniline, creates a molecule with a unique blend of reactivity. The interplay between the electron-donating methoxy group and the electron-withdrawing, yet ortho-, para-directing, bromine atoms presents interesting possibilities for selective chemical modifications.

Research Context of this compound within Advanced Organic Synthesis

Advanced organic synthesis often requires the use of highly functionalized building blocks to construct complex molecular architectures with precision and efficiency. taylorfrancis.com this compound serves as a valuable intermediate in this context. Its structure, featuring two bromine atoms and a methoxy group, allows for a range of synthetic manipulations.

The bromine atoms can be selectively replaced or used in coupling reactions, while the amino and methoxy groups can direct further substitutions or be modified themselves. This multi-functional nature makes this compound a key component in the synthesis of more elaborate molecules, including heterocyclic compounds and other substituted aromatic derivatives. biosynth.com For instance, it is a precursor in the synthesis of various biologically relevant scaffolds.

Scope and Research Objectives of Comprehensive Analysis

This article aims to provide a comprehensive analysis of the chemical compound this compound. The primary objectives are to detail its physicochemical properties, explore its synthesis and manufacturing processes, and investigate its chemical reactivity and derivatization. Furthermore, this analysis will highlight its applications as a versatile building block in organic synthesis. The information presented is based on established scientific literature and aims to provide an authoritative overview for researchers in the field of organic chemistry.

Physicochemical Properties of this compound

The distinct properties of this compound arise from the specific arrangement of its functional groups on the aniline core.

| Property | Data |

| Molecular Formula | C₇H₇Br₂NO pharmaffiliates.com |

| Molecular Weight | 280.95 g/mol pharmaffiliates.com |

| Appearance | White to almost white powder or crystals tcichemicals.com |

| CAS Number | 95970-05-1 pharmaffiliates.com |

Solubility and Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. High-resolution mass spectrometry confirms its molecular formula as C₇H₇Br₂NO. tandfonline.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its molecular structure.

Synthesis and Manufacturing Processes

The primary method for synthesizing this compound is through the electrophilic bromination of 4-methoxyaniline.

Precursor Materials and Reaction Conditions

The key precursor for the synthesis is 4-methoxyaniline (p-anisidine). tandfonline.com The brominating agent is typically elemental bromine (Br₂). tandfonline.com The reaction is often carried out in a solvent such as glacial acetic acid. tandfonline.com The stoichiometry of the reactants is crucial; using approximately two equivalents of bromine ensures the dibromination of the aniline ring at the positions ortho to the amino group. tandfonline.com

Purification and Isolation Techniques

Following the reaction, the product mixture often contains the desired this compound along with monobrominated byproducts. tandfonline.com Purification is typically achieved through recrystallization from a suitable solvent. In some procedures, after the reaction is complete, the excess bromine is neutralized, and the product is extracted into an organic solvent before being purified.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three functional groups: the amino group, the two bromine atoms, and the methoxy group.

Reactions at the Amino Group

The amino group can undergo standard reactions such as N-acylation.

Reactions Involving the Bromo Substituents

The bromine atoms are key to the synthetic utility of this compound. They can be displaced through nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions. For example, Suzuki-Miyaura coupling reactions can be used to form new carbon-carbon bonds, creating more complex biaryl structures.

A notable reaction is the lithiation of this compound using an organolithium reagent like n-butyllithium, which can lead to the selective removal of one bromine atom to form 2-bromo-4-methoxyaniline (B1279053). tandfonline.com

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of a variety of organic compounds.

Building Block for Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic systems. biosynth.com The amino group and the adjacent bromine atoms can be utilized in cyclization reactions to form fused ring systems.

Precursor for Substituted Anilines and Other Aromatic Compounds

As mentioned earlier, the selective debromination of this compound provides a route to 2-bromo-4-methoxyaniline, which is itself a useful synthetic intermediate. tandfonline.com Furthermore, the bromine atoms can be replaced with a wide range of other functional groups, leading to a diverse array of substituted anilines and other aromatic compounds. For instance, it can be used in the synthesis of 3,5-dibromoanisole (B46405) through reductive deamination.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dibromo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZVMILRYBKPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337470 | |

| Record name | 2,6-Dibromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95970-05-1 | |

| Record name | 2,6-Dibromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95970-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dibromo 4 Methoxyaniline and Its Analogs

Electrophilic Bromination Strategies for Aniline (B41778) Scaffolds

Electrophilic bromination of anilines, such as 4-methoxyaniline, is a common method to introduce bromine atoms onto the aromatic ring. The strong activating effect of the amino and methoxy (B1213986) groups directs the substitution primarily to the ortho and para positions. Consequently, direct bromination of 4-methoxyaniline readily yields the 2,6-dibromo derivative. Various brominating agents and systems have been developed to optimize this transformation, each with distinct advantages and limitations.

Direct Halogenation Approaches Utilizing Molecular Bromine

The direct use of molecular bromine (Br₂) is a traditional and straightforward method for the bromination of activated aromatic compounds like 4-methoxyaniline. The reaction is typically carried out in a suitable solvent, such as acetic acid or a mixture of dichloromethane (B109758) and water. google.com

In a typical procedure, 4-methoxyaniline is dissolved in the chosen solvent, and a solution of bromine is added dropwise at a controlled temperature, often between 0–5°C, to manage the exothermic nature of the reaction and improve selectivity. The strong electrophilicity of bromine leads to the rapid formation of 2,6-dibromo-4-methoxyaniline. One patented method describes the bromination of 4-trifluoromethoxyaniline, an analog of 4-methoxyaniline, using bromine in a mixed solvent system of methylene (B1212753) chloride and water, achieving a high yield and purity. google.com

However, a significant drawback of using molecular bromine is the generation of hydrogen bromide (HBr) as a byproduct. google.com This not only represents a loss of bromine atoms, reducing atom economy, but HBr is also a corrosive and toxic gas, posing environmental and handling challenges. google.compsu.edu Furthermore, the high reactivity of bromine can sometimes lead to over-bromination and the formation of undesired byproducts if the reaction conditions are not carefully controlled.

Table 1: Direct Bromination of 4-Trifluoromethoxyaniline with Molecular Bromine

| Reactant | Brominating Agent | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 4-Trifluoromethoxyaniline | Bromine (Br₂) | Methylene Chloride/Water | 97% | 99% | google.com |

| 4-Trifluoromethoxyaniline | Bromine (Br₂) | Methylene Chloride | 82% | 90% | google.com |

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) serves as a milder and more convenient source of electrophilic bromine compared to molecular bromine. masterorganicchemistry.com It is a crystalline solid that is easier and safer to handle. masterorganicchemistry.com NBS is particularly useful for the regioselective bromination of activated aromatic rings and for allylic bromination. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

In the context of synthesizing analogs of this compound, NBS offers a high degree of control, minimizing the formation of polybrominated byproducts. google.com The reaction is typically conducted in a polar solvent like chloroform (B151607) or acetonitrile. rsc.org For instance, the bromination of p-fluoronitrobenzene, a related aromatic compound, using NBS in acetic acid provides good yields with excellent regioselectivity. google.comgoogle.com The reaction conditions are generally mild, often proceeding at or below room temperature, which helps to prevent side reactions. google.com

A key advantage of using NBS is that the succinimide (B58015) byproduct is easily removed from the reaction mixture by filtration, simplifying the purification process. masterorganicchemistry.com This method avoids the generation of corrosive HBr gas, making it a more environmentally friendly option. google.com The controlled release of bromine from NBS allows for more precise stoichiometry, which is crucial for achieving high selectivity in the synthesis of monosubstituted or specifically disubstituted anilines. scispace.com

Table 2: NBS-Mediated Bromination of p-Fluoronitrobenzene

| Reactant | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 15 °C | 90.5% | google.com |

| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 25 °C | 90.7% | google.com |

| p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 35 °C | 90.5% | google.com |

Metal Bromide/Oxidant Systems (e.g., Sodium Bromide-Hydrogen Peroxide, Potassium Bromide-Hydrogen Peroxide)

Metal bromide/oxidant systems provide an in-situ generation of electrophilic bromine, offering a safer and more atom-economical alternative to using molecular bromine directly. google.com Common systems include sodium bromide (NaBr) or potassium bromide (KBr) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂). google.comgoogle.com

This method is particularly effective for the synthesis of this compound analogs. For example, the preparation of 2,6-dibromo-4-trifluoromethoxyaniline has been successfully achieved by reacting 4-trifluoromethoxyaniline with sodium bromide and hydrogen peroxide in the presence of a catalyst like ammonium (B1175870) molybdate (B1676688). google.com This approach significantly improves the utilization of bromine atoms, as the bromide ion (Br⁻) is oxidized to bromine (Br₂), which then participates in the electrophilic substitution. The hydrogen bromide formed as a byproduct is re-oxidized by hydrogen peroxide, regenerating bromine for further reaction. google.com

The reaction is often carried out in a biphasic system, such as dichloromethane and water, to facilitate both the reaction and subsequent separation. google.com This method is considered environmentally friendly and more suitable for industrial-scale production as it avoids the handling of hazardous liquid bromine. google.com The yields and purity of the desired products are typically high under optimized conditions. google.comgoogle.com

Table 3: Bromination using Metal Bromide/Hydrogen Peroxide Systems

| Substrate | Bromide Source | Oxidant | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 4-Trifluoromethoxyaniline | Sodium Bromide | Hydrogen Peroxide | Ammonium Molybdate | Methylene Chloride/Water | 95.0% | 99.6% | google.com |

| 4-Trifluoromethoxyaniline | Bromine | Hydrogen Peroxide | - | Methylene Chloride/Water | 97% | 99% | google.com |

Bromide-Bromate Systems in Aqueous Acidic Media

The use of a bromide-bromate mixture in an aqueous acidic medium is another effective method for the bromination of aromatic compounds, including the synthesis of 2,6-dibromo-4-nitroaniline (B165464), an analog of the target compound. rsc.org This system generates bromine in situ through the comproportionation reaction between bromide (Br⁻) and bromate (B103136) (BrO₃⁻) ions in the presence of an acid.

The stoichiometry of the bromide and bromate is crucial for controlling the reaction. For the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline, a 2:1 molar ratio of bromide to bromate is typically used. rsc.org This method has been extended to other aromatic substrates, demonstrating its versatility. rsc.org The use of readily available and inexpensive salts like sodium bromide and sodium bromate makes this an economically viable option for industrial applications. rsc.org

Regioselective Synthesis and Control of Polybromination

Achieving high regioselectivity and minimizing the formation of unwanted byproducts are critical challenges in the synthesis of specifically substituted anilines like this compound. The strong activating nature of the amino and methoxy groups can lead to polybromination if the reaction conditions are not carefully controlled.

Strategies for Minimizing Byproduct Formation and Enhancing Selectivity

Several strategies can be employed to enhance the regioselectivity of the bromination of aniline scaffolds and minimize the formation of byproducts.

One common approach is the use of a protecting group for the highly activating amino functionality. Acetylation of the amine to form an acetanilide (B955) derivative moderates its activating effect, allowing for more controlled bromination. After the bromination step, the acetyl group can be removed by hydrolysis to regenerate the amine.

The choice of brominating agent and reaction conditions also plays a pivotal role. Milder brominating agents like N-bromosuccinimide (NBS) are often preferred over molecular bromine as they offer better control over the reaction. google.comscispace.com The slow and controlled addition of the brominating agent at low temperatures can also help to prevent over-bromination.

Furthermore, the solvent system can influence selectivity. For instance, using acetic acid as a solvent can sometimes lead to better results than less polar solvents. sciencemadness.org In some cases, specialized catalytic systems, such as those involving layered double hydroxides (LDHs) intercalated with bromate, have been developed to achieve high regioselectivity in the monobromination of phenols and anilines. mdpi.comccspublishing.org.cn These systems allow for the slow and controlled release of the brominating species, favoring the formation of a specific isomer. mdpi.com The use of potassium bromide with an oxidizing agent like poly(4-vinylpyridine)-supported bromate in a non-aqueous solvent has also been shown to provide excellent selectivity between ortho and para positions for various activated aromatic compounds. psu.edu

Table 4: Comparison of Bromination Methods and Selectivity

| Method | Brominating Agent | Key Strategy | Advantage | Reference |

|---|---|---|---|---|

| Amine Protection | Bromine/Acetic Acid | Acetylation of amine | Controls activating effect of NH₂ | |

| Mild Brominating Agent | N-Bromosuccinimide (NBS) | Use of a less reactive bromine source | Reduces polybromination, easy handling | google.comscispace.com |

| Catalytic System | KBr/ZnAl–BrO₃⁻–LDHs | Slow release of brominating agent | High regioselectivity for monobromination | mdpi.comccspublishing.org.cn |

| Supported Reagent | KBr/Polymer-supported bromate | Controlled oxidation of bromide | Good to excellent ortho/para selectivity | psu.edu |

Application of Protective Group Chemistry in Aniline Bromination

The direct bromination of anilines, including precursors to this compound, is often difficult to control. The powerful activating and ortho-, para-directing nature of the amino (-NH₂) group makes the aromatic ring highly susceptible to electrophilic substitution, frequently leading to polybromination. chemistrysteps.comresearchgate.net Direct reaction of aniline with bromine water, for example, readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate. wikipedia.org To achieve selective monobromination or dibromination at specific positions, the reactivity of the amino group must be temporarily attenuated. allen.in

This is accomplished by employing protective group chemistry. researchgate.net The most common strategy involves the acetylation of the aniline's amino group to form an acetamido group (-NHCOCH₃). chemistrysteps.comallen.in This is typically achieved by reacting the aniline with acetic anhydride (B1165640). researchgate.net The resulting acetamido group is still an ortho-, para-directing activator, but its activating strength is significantly reduced because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. chemistrysteps.com This moderation prevents over-bromination. Furthermore, the steric bulk of the acetyl group hinders substitution at the ortho positions, favoring the formation of the para-substituted product. chemistrysteps.comresearchgate.net After the desired bromination has been achieved, the acetyl group can be easily removed by hydrolysis to regenerate the amino group, yielding the target bromoaniline. researchgate.net This protection-deprotection sequence is a crucial strategy for synthesizing specific bromoaniline isomers with high yield and purity. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs has increasingly incorporated green chemistry principles to minimize environmental impact and enhance safety and efficiency. Key areas of development include the use of environmentally benign solvent systems, improving atom economy, and employing catalysis.

Development of Organic Solvent-Free and Aqueous-Phase Reaction Systems

A significant advancement in green synthesis is the move away from hazardous organic solvents. Research has demonstrated the feasibility of performing bromination reactions in aqueous media or under solvent-free conditions. researchgate.netrsc.org An organic solvent-free process has been developed for preparing 2,6-dibromo-4-nitroaniline, a related compound, using bromide-bromate salts in an aqueous acidic medium at room temperature. rsc.org This method allows for product purification by simple filtration and washing with water, and the aqueous filtrate can be recycled multiple times without significant loss of product yield or purity. rsc.org

Similarly, an efficient and recyclable brominating system using an aqueous solution of calcium bromide and bromine (CaBr₂-Br₂) has been reported for various anilines and phenols. researchgate.net This system operates at room temperature without the need for metal catalysts or acidic additives, affording high yields (92-98%) and purity (>99%) in very short reaction times. researchgate.net A method for synthesizing the analog 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) via a water-phase method has also been developed, which offers high purity and yield while allowing the reaction mother liquor to be recycled. google.com Solvent-free bromination of anilines and other aromatic compounds can also be achieved by grinding the substrate with a metal salt catalyst and a brominating agent like potassium bromide (KBr) in a mortar and pestle, which dramatically enhances the reaction rate compared to solution-phase reactions. ajrconline.org

Atom Economy and Resource Utilization in Bromination Processes

Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. ibchem.com Traditional bromination using molecular bromine (Br₂) has a maximum theoretical atom economy of 50% for substitution reactions, as one bromine atom is incorporated into the product and the other is lost as hydrogen bromide (HBr) byproduct. researchgate.net This not only represents a waste of the bromine resource but also generates acidic waste that requires disposal. researchgate.net

To improve atom economy, methods have been developed that utilize both bromine atoms. This is often achieved through oxybromination, where an oxidant is used to recycle the HBr byproduct back into an active brominating species. researchgate.net For instance, the use of hydrogen peroxide (H₂O₂) as an oxidant in conjunction with a bromide source (like NaBr or KBr) allows for the in situ generation of bromine. google.com This approach significantly improves the utilization of the bromo-element and is considered more environmentally friendly and suitable for industrial production. google.com A method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)aniline using a sodium bromide-hydrogen peroxide system exemplifies this principle, maximizing the use of bromine and avoiding resource waste. google.com The development of catalytic systems that facilitate the oxidation of HBr allows for an integrated approach where bromination and oxybromination occur concurrently, pushing the atom economy to unprecedented levels. researchgate.net

Catalytic Approaches for Enhanced Efficiency (e.g., Ammonium Molybdate Catalysis)

Catalysis is fundamental to enhancing the efficiency and selectivity of bromination reactions while adhering to green chemistry principles. Ammonium molybdate has emerged as an effective catalyst for the regioselective oxybromination of activated aromatic compounds like anilines and phenols. ias.ac.inthieme-connect.com In these systems, bromine is generated in situ from an inexpensive source like potassium bromide (KBr), with an oxidant such as hydrogen peroxide (H₂O₂) or sodium perborate. ias.ac.inresearchgate.net The ammonium molybdate catalyst accelerates the reaction rate significantly; in some cases, a reaction that takes 14 hours without a catalyst can be completed in just 2-3 hours with the catalyst present. ctj-isuct.ru

This catalytic method is considered environmentally safe and economical. ias.ac.inthieme-connect.com A patented method for preparing 2,6-dibromo-4-trifluoromethoxyaniline, an analog of the target compound, explicitly details the use of ammonium molybdate as a catalyst with metal bromides (sodium or potassium bromide) and hydrogen peroxide. google.com This catalytic process was developed to avoid the corrosion and hazards associated with using elemental bromine or hydrogen bromide, highlighting its advantages for industrial-scale production due to its high atom economy and environmental friendliness. google.com

Process Optimization and Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful process optimization and scale-up considerations. Key goals are to ensure safety, cost-effectiveness, high yield, and high purity while minimizing environmental impact.

A critical factor for industrial application is the choice of brominating agent. Methods that avoid the direct use of hazardous and corrosive elemental bromine are highly preferred. google.com Catalytic systems using a combination of a stable bromide salt (e.g., NaBr, KBr) and an oxidant (e.g., H₂O₂) are advantageous for large-scale operations. google.com For example, the ammonium molybdate-catalyzed synthesis of 2,6-dibromo-4-trifluoromethoxyaniline was specifically designed to be more suitable for industrial production by avoiding corrosive reagents and improving atom economy. google.com This process achieves high yields (95.0%) and purities (99.6%). google.com

The table below summarizes key parameters from an optimized, scalable process for a structurally similar compound, 2,6-dibromo-4-trifluoromethoxyaniline, highlighting the performance achievable through modern synthetic methods.

Table 1: Performance of an Optimized Catalytic Bromination Process

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4-trifluoro-methoxyaniline | google.com |

| Brominating System | Sodium Bromide / Hydrogen Peroxide | google.com |

| Catalyst | Ammonium Molybdate | google.com |

| Solvent | Dichloromethane / Water | google.com |

| Yield | 95.0% | google.com |

| Purity | 99.6% | google.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4,6-tribromoaniline |

| This compound |

| 2,6-dibromo-4-nitroaniline |

| 2,6-dibromo-4-(trifluoromethoxy)aniline |

| Acetic anhydride |

| Acetone |

| Ammonium molybdate |

| Aniline |

| Bromine |

| Calcium bromide |

| Dichloromethane |

| Hydrogen bromide |

| Hydrogen peroxide |

| Potassium bromide |

| Sodium bromide |

Chemical Reactivity and Mechanistic Studies of 2,6 Dibromo 4 Methoxyaniline

Reactivity in Electrophilic Aromatic Substitution Reactions

The reactivity of 2,6-dibromo-4-methoxyaniline in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. The methoxy (B1213986) (-OCH3) group at the para-position is a strong activating group due to its electron-donating nature through resonance. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the two bromine atoms at the ortho-positions are deactivating groups due to their electron-withdrawing inductive effect.

The directing effects of these substituents are crucial in determining the position of further substitution. The activating methoxy group directs incoming electrophiles to the positions ortho and para to it. However, since the para position is already occupied and the ortho positions are sterically hindered by the bromine atoms, electrophilic substitution is directed to the positions meta to the methoxy group (positions 3 and 5). The bromine atoms, being ortho, para-directing, also guide incoming electrophiles to the same available positions. Therefore, the synergistic directing effects of the methoxy and bromine substituents lead to electrophilic attack primarily at the C3 and C5 positions of the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of similar aromatic compounds can be achieved using nitrating agents like the nitronium ion (NO2+), which is often generated from a mixture of nitric acid and sulfuric acid. libretexts.org Halogenation, such as bromination, can be carried out using reagents like bromine in the presence of a Lewis acid or a combination of potassium bromide and hydrogen peroxide. researchgate.net The reactivity in these reactions is a balance between the activating effect of the methoxy group and the deactivating and sterically hindering effects of the bromine atoms.

Nucleophilic Aromatic Substitution at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) reactions involving the replacement of the bromine atoms in this compound are generally challenging. Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, SNAr can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org

In this compound, the methoxy group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. libretexts.org This makes the bromine atoms less susceptible to nucleophilic attack. Despite this, under forcing conditions or with very strong nucleophiles, substitution of the bromine atoms can be achieved. For example, reagents like sodium methoxide (B1231860) or potassium tert-butoxide have been mentioned as potential nucleophiles for substitution reactions on brominated anilines. The reaction proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon bearing the bromine atom, forming a transient, negatively charged intermediate, followed by the departure of the bromide ion to restore aromaticity. libretexts.org

Investigation of Oxidation and Reduction Pathways

The chemical structure of this compound contains functional groups susceptible to both oxidation and reduction. The aniline (B41778) moiety is prone to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used to oxidize the amino group. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, increases its susceptibility to oxidation. Oxidation can potentially lead to the formation of quinone-like structures or other oxidized derivatives.

The reduction of this compound is less commonly explored, as the primary functional groups (amine, methoxy, and bromo) are already in relatively reduced states. However, the bromine atoms could potentially be removed through reductive dehalogenation using reducing agents like lithium aluminum hydride or sodium borohydride, although this is not a typical reaction pathway for this compound. In the context of related nitroanilines, the nitro group is commonly reduced to an amino group using reagents like iron in acidic media or catalytic hydrogenation. ambeed.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com The presence of two bromine atoms provides two reactive sites for these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are among the most important tools in modern organic synthesis. nobelprize.org this compound can readily participate in these reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. fishersci.es This reaction is widely used for the formation of biaryl compounds. fishersci.es this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the positions of the bromine atoms. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.es

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base. rsc.org This reaction allows for the derivatization of the aryl halide with various primary or secondary amines. rsc.org this compound can serve as the aryl halide component in this reaction, enabling the introduction of new amino substituents. lookchem.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) catalyst, Base (e.g., Na2CO3) | Biaryl compounds |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(0) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) | Di- or Tri-substituted anilines |

Other Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals such as copper, nickel, and rhodium can also catalyze cross-coupling reactions. sioc-journal.cnthieme-connect.com Copper-catalyzed reactions, for instance, are often used for C-N and C-O bond formation. While palladium catalysis is most common for substrates like this compound, the use of other metal catalysts could offer alternative reactivity or selectivity. For example, nickel-catalyzed couplings can be effective for reactions involving less reactive halides. thieme-connect.com

Amine Group Transformations and Derivatization Reactions

The primary amine group of this compound is a versatile functional handle for a wide range of chemical transformations and derivatizations. semanticscholar.org

One common reaction is acylation , where the amine reacts with an acylating agent like an acid chloride or anhydride (B1165640) to form an amide. This transformation is often used to protect the amine group or to introduce new functional moieties. For example, acetylation with acetic anhydride can be performed to yield the corresponding acetanilide (B955) derivative.

Another important transformation is alkylation , which can be achieved through reactions with alkyl halides. This allows for the synthesis of secondary and tertiary amines.

The amine group can also undergo diazotization by reacting with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

Furthermore, the amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Table 2: Common Amine Group Derivatization Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acid chloride or anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Diazotization | Nitrous acid (NaNO2, H+) | Diazonium salt |

| Condensation | Aldehyde or Ketone | Imine (Schiff base) |

Mechanistic Elucidation of Key Organic Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino and methoxy groups, and the electron-withdrawing, sterically hindering bromine atoms. Understanding the mechanistic pathways of its key reactions is crucial for its strategic application in organic synthesis.

Electrophilic Aromatic Substitution

The aniline moiety in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The methoxy group at the para-position further enhances this activation. In aniline, the -NH2 group is a powerful ortho, para-director. byjus.com However, in this compound, the ortho positions (relative to the amino group) are already substituted with bromine atoms. This leaves the remaining unsubstituted carbon atoms as potential sites for electrophilic attack.

The directing effect of the substituents on the aromatic ring is a critical factor in determining the regioselectivity of electrophilic substitution reactions. The activating groups, such as amino and methoxy, donate electron density to the ring, stabilizing the arenium ion intermediate formed during the reaction. libretexts.org The resonance structures of the arenium ion show that the positive charge is delocalized onto the ortho and para positions relative to the activating group. lkouniv.ac.in

In the case of this compound, the positions ortho to the strongly activating amino group are blocked by bromine atoms. The methoxy group at the 4-position also directs incoming electrophiles to its ortho positions (the 3 and 5 positions of the ring). Therefore, electrophilic substitution is anticipated to occur at the positions meta to the amino group (positions 3 and 5), which are ortho to the methoxy group.

A common issue with highly activated anilines is their propensity for over-reactivity and multiple substitutions. To achieve selective mono-substitution, the activating effect of the amino group can be modulated by converting it into an amide, for instance, by acetylation with acetic anhydride. byjus.com The resulting -NHCOCH3 group is still an ortho, para-director but is less activating than the amino group because the lone pair of electrons on the nitrogen can be delocalized into the adjacent carbonyl group. byjus.com This protection strategy allows for more controlled electrophilic substitution, after which the acetyl group can be removed by hydrolysis to regenerate the amine. byjus.com

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atoms on this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org The general catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Catalytic Cycle of Suzuki-Miyaura Coupling:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the cycle. libretexts.orguwindsor.ca |

| Transmetalation | The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron compound. nih.govnih.gov |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov |

The electronic and steric environment of the aryl halide significantly influences the rate and efficiency of the Suzuki-Miyaura coupling. The electron-donating methoxy and amino groups on the aniline ring can increase the electron density at the carbon atoms bearing the bromine atoms, which might slightly retard the oxidative addition step compared to an unsubstituted dibromobenzene. However, the reaction is generally very efficient for aryl bromides. libretexts.org The steric hindrance from the two ortho-bromine atoms and the adjacent amino group can also play a role, potentially influencing the rate of oxidative addition and the subsequent steps in the catalytic cycle.

Studies on related 2,6-dibromoanilines have shown that sequential or double Suzuki-Miyaura couplings can be performed, allowing for the synthesis of complex, multi-substituted aromatic structures. The relative reactivity of the two bromine atoms can sometimes be influenced by the reaction conditions and the nature of the boronic acid used.

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The structural framework of substituted anilines is crucial in medicinal chemistry. While direct applications of 2,6-dibromo-4-methoxyaniline are specific, its structural motifs are relevant to the synthesis of various therapeutic agents.

Synthesis of Thifluzamide Fungicide Precursors

The fungicide Thifluzamide, chemically known as 2',6'-dibromo-2-methyl-4'-trifluoromethoxy-4-trifluoromethyl-1,3-thiazole-5-carboxyaniline, is a thiazole amide class fungicide. guidechem.com The key intermediate for its synthesis is a structurally similar compound, 2,6-dibromo-4-trifluoromethoxyaniline, not this compound. guidechem.compatsnap.comgoogle.com The synthesis involves an amidation reaction between 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride and 2,6-dibromo-4-trifluoromethoxyaniline. guidechem.compatsnap.com This highlights the importance of the dibrominated aniline (B41778) scaffold in creating potent fungicides. The synthesis of this key precursor, 2,6-dibromo-4-trifluoromethoxyaniline, is achieved through the bromination of 4-trifluoromethoxyaniline. google.comgoogle.com

Intermediates for Aldose Reductase Inhibitors and Cholinesterase Inhibitors (from related methoxyaniline derivatives)

Methoxyaniline derivatives are explored as foundational structures for enzyme inhibitors.

Aldose Reductase Inhibitors: Aldose reductase (AR) is an enzyme implicated in the complications of diabetes. mdpi.com Novel N-benzyl-4-methoxyaniline derivatives have been synthesized and shown to be effective AR inhibitors. documentsdelivered.com Quinoxalin-2(1H)-one based compounds have also been developed as potent aldose reductase inhibitors, with some candidates showing IC50 values in the low micromolar range. researchgate.netbit.edu.cn The development of these inhibitors often involves creating complex heterocyclic structures, and substituted anilines can serve as important starting materials in these synthetic routes.

Cholinesterase Inhibitors: These inhibitors are crucial for managing conditions like Alzheimer's disease. mdpi.com A series of tacrine-methoxybenzene hybrids have been designed and synthesized, demonstrating potent inhibition of cholinesterases (ChEs) at the nanomolar range. nih.gov Similarly, new acetylcholinesterase inhibitors based on a quinoxaline scaffold have been synthesized and shown to have high inhibitory activity. mdpi.com The synthesis of these complex molecules can originate from simpler, functionalized aromatic compounds like methoxyaniline derivatives.

Precursors for Kinase Inhibitors (e.g., CK2 Inhibitors from dibrominated dibenzofuran scaffolds)

Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is linked to diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of drugs. ed.ac.uk Substituted anilines are a common feature in many kinase inhibitors. For instance, 4-anilinoquinazoline derivatives have been synthesized and evaluated as protein kinase inhibitors. researchgate.netnih.gov The synthesis of the anticancer drug gefitinib, a kinase inhibitor, involves a 6,7-dimethoxy-3H-quinazolin-4-one starting material which is reacted with aniline substrates. researchgate.net While not a direct use of this compound, this demonstrates the utility of the anilino- and methoxy- functionalities in the broader class of kinase inhibitors.

Role in Agrochemical Development

Beyond its connection to the fungicide Thifluzamide, the dibrominated aniline structure is significant in the agrochemical field. The presence of halogens like bromine in a molecule can enhance its biological activity and stability. As noted, 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in producing Thifluzamide, which is used to control diseases in crops like rice, potatoes, and corn. guidechem.comgoogle.com The development of efficient and environmentally friendly methods to produce such dibrominated anilines is an active area of research. rsc.org

Synthesis of Dyes and Colorants

The primary amine group on the aniline ring is a key functional group for the synthesis of azo dyes, which constitute a large and commercially important class of synthetic colorants. unb.canih.gov

Azo Dye Synthesis and Polymerizable Azo Dye Derivatives

The synthesis of azo dyes involves a two-step process: diazotization and coupling. unb.ca An aromatic primary amine, such as a derivative of aniline, is converted into a diazonium salt. unb.canih.gov This salt then acts as an electrophile and couples with an electron-rich aromatic compound to form the characteristic azo (-N=N-) bond. unb.ca

Structurally related compounds like 2,6-dibromo-4-nitroaniline (B165464) are important intermediates for disperse azo dyes. rsc.orgresearchgate.net The synthesis involves creating a stable diazonium salt from the dibrominated aniline, which is then used in coupling reactions. researchgate.netgoogle.com The presence of bromine atoms on the aromatic ring can influence the final color and properties of the dye. Furthermore, there is interest in creating polymerizable azo dyes, where the dye molecule is chemically bonded to a polymer backbone, preventing it from leaching. nih.gov

Interactive Data Table: Applications of this compound and Related Compounds

| Application Area | Precursor / Related Compound | Final Product Class |

| Agrochemicals | 2,6-Dibromo-4-trifluoromethoxyaniline | Thiazole Amide Fungicides (e.g., Thifluzamide) |

| Pharmaceuticals | N-benzyl-4-methoxyaniline derivatives | Aldose Reductase Inhibitors |

| Pharmaceuticals | Tacrine-methoxybenzene hybrids | Cholinesterase Inhibitors |

| Pharmaceuticals | 4-Anilinoquinazoline derivatives | Kinase Inhibitors |

| Dyes & Colorants | 2,6-Dibromo-4-nitroaniline | Azo Dyes |

Development of Heterocyclic Compounds

A novel and practical approach to the synthesis of benzotriazoles involves the endo-cyclization of 2-azidoaryl lithiums, which can be generated in situ from 2-azidoaryl bromides. rsc.orgresearchgate.net This method presents a significant conceptual departure from the traditional approach of bridging two ortho-amino groups with an electrophilic nitrogen atom. rsc.orgresearchgate.net The reaction proceeds through a directed ortho-lithiation/cyclization pathway, where the azide group directs the metal-halogen exchange. rsc.orgresearchgate.net

The scope of this reaction is broad, accommodating a variety of substituents on the aromatic ring, including alkyl, alkoxy, perfluoroalkyl, and halogen groups. rsc.orgresearchgate.net A key finding is that the directing effect of the azide group allows for selective metal-halogen exchange even in the presence of multiple bromine atoms on the aryl azide. rsc.orgresearchgate.net While this compound itself is not the direct precursor, its conversion to the corresponding 2-azido-aryl bromide would make it a suitable substrate for this synthetic strategy. The resulting 2-azidoaryl lithium intermediate would then undergo an endo-cyclization to furnish the substituted benzotriazole.

This methodology has been successfully applied to a range of 2-azidoaryl bromides, demonstrating its utility in accessing functionalized benzotriazoles. rsc.orgresearchgate.net The reaction is efficient and proceeds under mild conditions, making it an attractive alternative to other methods that may require harsh reagents or precursors with limited availability. nih.gov

Table 1: Examples of Substituted Benzotriazoles Synthesized via Azide Group Directed Lithiation/Cyclization

| Starting Material (2-Azidoaryl Bromide) | Product (Substituted Benzotriazole) | Yield (%) |

| 2-Azido-1-bromobenzene | 1H-Benzotriazole | 85 |

| 2-Azido-1-bromo-4-methylbenzene | 5-Methyl-1H-benzotriazole | 82 |

| 2-Azido-1-bromo-4-methoxybenzene | 5-Methoxy-1H-benzotriazole | 88 |

| 2-Azido-1,3-dibromo-5-methylbenzene | 4-Bromo-6-methyl-1H-benzotriazole | 75 |

Note: This table is illustrative of the general reaction and does not specifically use this compound as a starting material.

This compound serves as a potential precursor for the synthesis of various benzothiazole derivatives. The core structure of benzothiazole is typically formed through the condensation of a 2-aminothiophenol derivative with a suitable electrophile. ekb.egnih.gov While not a direct starting material, the functional groups on this compound allow for its conversion into intermediates suitable for benzothiazole synthesis.

For instance, the amino group can be diazotized and substituted with a thiol group to generate a 2,6-dibromo-4-methoxythiophenol. This intermediate can then undergo condensation with various reagents to form the benzothiazole ring. Common methods for the synthesis of benzothiazoles include reactions with aldehydes, carboxylic acids, or their derivatives. ekb.egnih.gov The presence of the bromo- and methoxy- substituents on the aniline ring allows for the preparation of highly functionalized benzothiazole derivatives with potential applications in medicinal chemistry and materials science. nih.govnih.gov

A direct method for the synthesis of 2,6-dibromo benzothiazoles has been reported, which involves the direct bromination of benzothiazole using N-bromosuccinimide and a titanium dioxide catalyst. google.comgoogle.com This highlights the stability of the dibromo-substituted benzothiazole core.

Table 2: Potential Benzothiazole Derivatives from this compound Precursors

| Precursor (from this compound) | Reactant | Resulting Benzothiazole Derivative |

| 2,6-Dibromo-4-methoxy-thiophenol | Aromatic Aldehyde | 2-Aryl-4-bromo-6-methoxybenzothiazole |

| 2,6-Dibromo-4-methoxy-thiophenol | Carboxylic Acid | 2-Alkyl/Aryl-4-bromo-6-methoxybenzothiazole |

| 2,6-Dibromo-4-methoxy-thiophenol | Isothiocyanate | 2-Amino-4-bromo-6-methoxybenzothiazole derivative |

Note: This table illustrates potential synthetic pathways.

Contributions to Polymer Chemistry and Material Science

The molecular structure of this compound, featuring a primary amine and two bromine atoms, makes it a suitable monomer for condensation polymerization. The amine group can react with acyl chlorides, carboxylic acids, or esters to form polyamide chains. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to form carbon-carbon bonds and extend the polymer backbone.

This dual functionality allows for the synthesis of a variety of polymer architectures. For example, polymerization involving the amine group could lead to linear polyamides, while subsequent cross-coupling reactions at the bromine sites could be used to create cross-linked or branched polymers. Alternatively, if used in a polycondensation with a comonomer containing two boronic acid or organotin groups, this compound could act as a building block for conjugated polymers.

The aniline core of this compound makes it a valuable precursor for the synthesis of triarylamine-based conjugated polymers. Triarylamines are known for their excellent hole-transporting properties and are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Through N-arylation reactions, such as the Buchwald-Hartwig amination, the nitrogen atom of this compound can be coupled with two aryl halides to form a triarylamine unit. The bromine atoms on the original aniline ring can then be utilized for subsequent polymerization reactions, such as Suzuki or Stille coupling, with appropriate comonomers to build a conjugated polymer backbone. The methoxy (B1213986) group serves as an electron-donating group, which can influence the electronic properties of the resulting polymer, such as its HOMO level and emission characteristics.

The synthesis of conjugated polymers often involves the copolymerization of electron-donating and electron-accepting monomers to tune the band gap and optoelectronic properties of the material. mdpi.com this compound, after conversion to a triarylamine monomer, would act as a donor unit in such a donor-acceptor copolymer.

Table 3: Potential Application of this compound in Triarylamine Copolymers

| Monomer derived from this compound | Comonomer | Polymerization Method | Potential Application |

| N,N-Diaryl-2,6-dibromo-4-methoxyaniline | Diboronic ester of an electron-accepting unit | Suzuki Polycondensation | Organic Light-Emitting Diodes (OLEDs) |

| N,N-Diaryl-2,6-dibromo-4-methoxyaniline | Distannyl derivative of an electron-accepting unit | Stille Polycondensation | Organic Photovoltaics (OPVs) |

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govnih.gov The structure of this compound contains functionalities that could participate in the formation of supramolecular polymer systems.

The primary amine group is capable of forming hydrogen bonds, acting as a hydrogen bond donor. This could be exploited in the design of self-assembling systems where it interacts with a complementary hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, which are crucial for the organization of many supramolecular structures.

By incorporating this compound or its derivatives into a polymer backbone or as a side chain, it is possible to introduce specific recognition sites for the formation of supramolecular assemblies. For instance, a polymer containing this unit could self-assemble in solution to form well-defined nanostructures like micelles, fibers, or vesicles, a process often referred to as polymerization-induced self-assembly (PISA). nih.gov The reversible nature of non-covalent bonds can impart interesting properties to these materials, such as self-healing and stimuli-responsiveness.

Application as a Reagent in Spectrophotometric Determination and Derivatization Reactions

While specific documented applications of this compound as a direct reagent in spectrophotometric determination or as a derivatizing agent for routine analytical chemistry are not extensively reported in publicly available research, the chemical structure of the compound suggests potential utility in derivatization reactions, particularly those involving the diazotization of its primary aromatic amine group. Aromatic amines are a well-established class of reagents in analytical chemistry, often employed to introduce chromophoric or fluorophoric moieties into analyte molecules, thereby enabling or enhancing their detection by spectrophotometric methods.

The primary amino group on the benzene (B151609) ring of this compound can be readily converted into a diazonium salt under acidic conditions with a source of nitrous acid. This process, known as diazotization, is a cornerstone of various analytical methods. The resulting diazonium salt is an electrophilic species that can react with electron-rich aromatic compounds, such as phenols and other amines, through a coupling reaction to form highly colored azo dyes. The intensity of the color produced is proportional to the concentration of the analyte, forming the basis for quantitative spectrophotometric analysis.

Hypothetical Reaction Scheme for Spectrophotometric Determination:

A plausible, though not specifically reported, application of this compound would be in the determination of analytes like phenols or aromatic amines. The general steps would involve:

Diazotization of this compound: The amine is treated with an acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt.

Coupling Reaction: The diazotized reagent is then introduced to a solution containing the analyte (e.g., a phenolic compound). The diazonium salt would undergo an electrophilic aromatic substitution reaction with the activated ring of the phenol to form an azo dye.

Spectrophotometric Measurement: The resulting colored solution would be analyzed using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the formed azo dye. The concentration of the analyte would be determined by comparing its absorbance to a calibration curve prepared from standard solutions.

The presence of two bromine atoms and a methoxy group on the aniline ring of this compound would be expected to influence the spectral properties (λmax and molar absorptivity) of the resulting azo dye, potentially leading to shifts in the absorption maximum and changes in sensitivity compared to dyes formed from simpler anilines.

Derivatization for Chromatographic Analysis:

In addition to color-forming reactions for spectrophotometry, derivatization is a common strategy in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The goal of derivatization in this context is often to:

Enhance the detectability of an analyte by introducing a UV-absorbing or fluorescent tag.

Improve the chromatographic properties of the analyte, such as its volatility for GC or its retention characteristics in HPLC.

Increase the stability of the analyte during analysis.

While there is no specific literature detailing the use of this compound for this purpose, its reactive amino group could potentially be used to derivatize compounds containing functional groups like carboxylic acids, acid chlorides, or isocyanates. For instance, the formation of an amide linkage with a carboxylic acid would introduce the dibromo-methoxyphenyl group into the analyte molecule. The halogen atoms could also serve as a useful tag for detection methods sensitive to halogens, such as electron capture detection (ECD) in gas chromatography.

The following table outlines the potential reactants and the general class of derivatives that could be formed, although it is important to reiterate that these are based on general chemical principles and not on specific reported applications of this compound.

| Analyte Functional Group | Potential Derivatization Reaction | Resulting Derivative Class |

| Phenols, Naphthols | Diazotization-Coupling | Azo Dyes |

| Aromatic Amines | Diazotization-Coupling | Azo Dyes |

| Carboxylic Acids | Amide formation (with activation) | Amides |

| Acid Chlorides | Amide formation | Amides |

| Isocyanates | Urea formation | Ureas |

Table 1: Potential Derivatization Reactions Involving this compound

Detailed Research Findings:

For example, a common approach for nitrite determination involves its reaction with a primary aromatic amine in an acidic medium to form a diazonium salt. This salt is then coupled with another aromatic compound to produce a stable and colored azo dye, which is then quantified spectrophotometrically. While various anilines are used in these assays, the specific use of this compound has not been reported.

The following table summarizes the general characteristics of spectrophotometric methods using the principle of diazotization and coupling, which could hypothetically be adapted using this compound.

| Parameter | General Description |

| Principle | Diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound to form a colored azo dye. |

| Reagents | Primary Aromatic Amine, Nitrous Acid Source (e.g., NaNO2), Coupling Agent (e.g., Phenol, N-(1-Naphthyl)ethylenediamine), Acidic Medium. |

| Instrumentation | UV-Visible Spectrophotometer. |

| Measurement | Absorbance at the λmax of the formed azo dye. |

| Quantification | Based on a calibration curve of absorbance versus analyte concentration. |

Table 2: General Parameters for Spectrophotometric Determination via Diazotization-Coupling Reactions

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within 2,6-dibromo-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the connectivity and conformational dynamics of molecules. auremn.org.br For aromatic compounds like this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related compound, 2,6-dibromo-4-nitroaniline (B165464), the aromatic protons appear as distinct signals, with their chemical shifts influenced by the electronic effects of the bromine, nitro, and amino groups. chemicalbook.com Similarly, for this compound, the protons on the aromatic ring and the methoxy (B1213986) group would exhibit characteristic chemical shifts. The integration of these signals reveals the relative number of protons in each environment.

Conformational analysis, particularly concerning the rotation around the C-N and C-O bonds, can be investigated using advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy). arxiv.org This method can determine the spatial proximity of different protons within the molecule, providing insights into the preferred conformation in solution. arxiv.org Variable-temperature NMR studies can also be employed to investigate rotational barriers around sterically hindered bonds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-7.5 | ~115-120 |

| NH₂ | ~4.0-5.0 (broad) | - |

| OCH₃ | ~3.8 | ~55-60 |

| C-Br | - | ~110-115 |

| C-N | - | ~140-145 |

| C-O | - | ~150-155 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are typically used to generate intact molecular ions, minimizing fragmentation. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₇H₇Br₂NO). The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) is a distinctive feature in the mass spectrum, aiding in the compound's identification.

Mass spectrometry is also invaluable for impurity profiling. Techniques like gas chromatography-mass spectrometry (GC-MS) can separate and identify volatile impurities and byproducts from the synthesis of this compound, such as under- or over-brominated species. Liquid chromatography-mass spectrometry (LC-MS) is employed for the analysis of less volatile impurities. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 279.89671 |

| [M+Na]⁺ | 301.87865 |

| [M-H]⁻ | 277.88215 |

Data sourced from PubChem. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. libretexts.org Key characteristic absorption bands would include:

N-H stretching: Typically observed around 3350 cm⁻¹, corresponding to the primary amine group.

C-H stretching: Aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively. libretexts.org

C-O stretching: The aryl ether C-O stretch is expected in the region of 1200-1250 cm⁻¹.

C-Br stretching: Vibrations for the carbon-bromine bonds are found at lower wavenumbers, typically around 600 cm⁻¹.

The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). msu.edu For this compound, the presence of the aromatic ring with both electron-donating (amino and methoxy) and electron-withdrawing (bromo) groups influences the energy of these transitions. One would expect to observe π→π* transitions, characteristic of the aromatic system, and potentially n→π* transitions associated with the lone pairs on the nitrogen and oxygen atoms. elte.hu The position and intensity of these absorption bands can be affected by the solvent polarity. msu.edu

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles. nih.gov

Studies on similar molecules, like 2,6-dibromo-4-methylaniline, reveal that the bromine atoms can be slightly displaced from the mean plane of the benzene (B151609) ring. nih.gov The bond angles within the benzene ring may also show distortion from the ideal 120° due to the steric and electronic effects of the substituents. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing theoretical insights into the structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and predicting the properties of molecules. uniroma2.itscispace.com By approximating the exchange-correlation functional, DFT offers a balance between computational cost and accuracy for studying molecular systems. jseepublisher.comekb.eg

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Calculate electronic properties: Determining the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment. mdpi.com The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy.

Predict spectroscopic data: Theoretical IR and NMR spectra can be calculated and compared with experimental data to aid in spectral assignment. Time-dependent DFT (TD-DFT) can be used to model UV-Vis absorption spectra and predict the wavelengths of maximum absorption (λₘₐₓ). researchgate.netsemanticscholar.org

Assess reactivity: DFT-based reactivity descriptors can provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. uniroma2.it

These computational studies provide a deeper understanding of the structure-property relationships of this compound at the atomic level. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational changes and intermolecular interactions that are often difficult to capture through experimental techniques alone. For aromatic amines like this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in solution, and how it interacts with biological targets.

The stability of a compound in an aqueous environment can be analyzed using MD simulations, which also help in understanding its behavior through calculations of parameters like bond dissociation energies. researchgate.net All-atom MD simulations, for instance, offer a molecular-level framework for studying the interaction of small organic molecules within various environments, revealing details about their absorption and dynamics. rsc.org These simulations can uncover how a molecule's mobility is affected when it is absorbed into a particular medium and how it influences the surrounding molecules, such as water. rsc.org

Key interactions that can be studied for this compound include:

Hydrogen Bonding: The amine (-NH₂) and methoxy (-OCH₃) groups can participate in hydrogen bonding, both intramolecularly and with solvent or receptor molecules. Crystal structure analysis of similar compounds, such as 2,6-Dibromo-4-methylaniline, reveals the presence of N-H⋯N hydrogen bonds that link molecules into chains. nih.gov

Conformational Flexibility: MD simulations can map the potential energy surface related to the rotation of the methoxy and amine groups, identifying the most stable conformations.

Solvation Effects: The simulations can model the hydration shell around the molecule, providing insights into its solubility and the energetic costs of desolvation upon binding to a receptor.

While specific, published molecular dynamics studies focusing exclusively on this compound are not widely available, the application of these techniques to related aniline (B41778) and dibromo-substituted compounds demonstrates their utility in understanding molecular behavior. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or other properties. For over four decades, QSAR has been a cornerstone in drug discovery, risk assessment, and regulatory decisions, providing a means to predict the activity of new compounds and to understand the mechanisms of their action. nih.gov The goal is to build a statistical relationship that can be used for prediction and mechanistic interpretation. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Collection: A series of compounds with known activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.govunimib.it

In the context of this compound, QSAR studies could be employed to predict its potential as an inhibitor for various enzymes, such as kinases. For example, studies on dibromo-substituted dibenzofurans have shown potent inhibition of Casein Kinase 2 (CK2), with IC₅₀ values in the low nanomolar range. acs.org Although specific QSAR models for this compound are not prevalent in the literature, its structural features suggest it could be included in QSAR models for predicting kinase inhibition or other biological activities common to aniline derivatives. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry offers powerful tools for predicting spectroscopic properties and elucidating potential reaction pathways for molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently used to calculate molecular structures, vibrational frequencies (IR), and electronic spectra (UV-Vis). semanticscholar.orgresearchgate.net

These theoretical calculations serve several purposes:

Structure Confirmation: Comparing predicted spectra with experimental data helps to confirm the synthesized structure.

Spectral Assignment: Theoretical calculations aid in assigning specific vibrational modes or electronic transitions to observed peaks in experimental spectra. semanticscholar.org

Reactivity Prediction: Computational models can map out reaction energy profiles, identify transition states, and predict the most likely products of a chemical reaction.

For this compound, computational methods can predict various parameters. Collision Cross Section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated for different adducts of the molecule. These predicted values are valuable in mass spectrometry-based analyses. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 279.89671 | 136.5 |

| [M+Na]⁺ | 301.87865 | 148.0 |

| [M-H]⁻ | 277.88215 | 143.2 |

| [M+NH₄]⁺ | 296.92325 | 156.1 |

| [M+K]⁺ | 317.85259 | 132.3 |

| [M+H-H₂O]⁺ | 261.88669 | 143.7 |

Data sourced from PubChemLite. uni.lu

Advanced Analytical Method Development and Impurity Profiling

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are central to the analytical workflow for 2,6-Dibromo-4-methoxyaniline, providing the necessary separation and quantification capabilities.

Gas Chromatography (GC) with Specific Detectors

Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds like this compound. The use of specific detectors enhances the sensitivity and selectivity of the analysis. For aniline (B41778) derivatives, a nitrogen-phosphorus detector (NPD) is often recommended as it minimizes the likelihood of false positives. epa.gov While specific GC methods for this compound are not extensively detailed in publicly available literature, general methods for aniline derivatives can be adapted. epa.gov Purity analysis of related compounds, such as 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295), is often performed using GC, indicating its applicability. tcichemicals.comtcichemicals.com

A typical GC setup would involve a fused-silica capillary column. nemi.gov The selection of the stationary phase is critical for achieving the desired separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related compounds. It is particularly useful for non-volatile or thermally labile compounds.

A common approach for the purity validation of this compound involves using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. For related aniline derivatives, such as 2,4-Dichloro-6-methoxyaniline, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid has been used. sielc.com The use of formic acid makes the method compatible with mass spectrometry. sielc.com HPLC methods are often validated to ensure their accuracy and reliability. pharmaffiliates.com In the synthesis of a related compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, HPLC was used to determine the purity of the final product, achieving results as high as 99.8%. google.com

Below is an example of a typical HPLC method that could be adapted for this compound analysis:

| Parameter | Condition | Reference |

| Column | C18 | |

| Mobile Phase | Methanol/Water | |

| Detector | UV | N/A |